molecular formula C7H13ClO2 B13704733 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran

Cat. No.: B13704733
M. Wt: 164.63 g/mol
InChI Key: IGOHOPRQMOJMCR-UHFFFAOYSA-N
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Description

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13ClO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

2-(chloromethoxymethyl)oxane

InChI

InChI=1S/C7H13ClO2/c8-6-9-5-7-3-1-2-4-10-7/h7H,1-6H2

InChI Key

IGOHOPRQMOJMCR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COCCl

Origin of Product

United States

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